molecular formula C19H17F3N8O B10997961 C19H17F3N8O

C19H17F3N8O

Cat. No.: B10997961
M. Wt: 430.4 g/mol
InChI Key: DVJULWZFEYCNLH-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H17F3N8O is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H17F3N8O typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the core structure through a series of condensation reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of This compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C19H17F3N8O: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C19H17F3N8O: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of C19H17F3N8O involves its interaction with specific molecular targets within cells. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or nucleic acids. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

C19H17F3N8O: can be compared with other compounds that have similar structures or functional groups:

    C18H16F3N7O: A similar compound with one less nitrogen atom, which may exhibit different reactivity and biological activity.

    C19H16F3N8O2: An analog with an additional oxygen atom, potentially altering its chemical properties and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17F3N8O

Molecular Weight

430.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H17F3N8O/c20-19(21,22)17-27-26-14-5-6-15(28-30(14)17)29-9-7-11(8-10-29)16(31)25-18-23-12-3-1-2-4-13(12)24-18/h1-6,11H,7-10H2,(H2,23,24,25,31)

InChI Key

DVJULWZFEYCNLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C(=NN=C5C(F)(F)F)C=C4

Origin of Product

United States

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